molecular formula C64H48N6 B13773989 2,3,5,6-Tetrakis(3,6-dimethyl-9H-carbazol-9-yl)terephthalonitrile

2,3,5,6-Tetrakis(3,6-dimethyl-9H-carbazol-9-yl)terephthalonitrile

Cat. No.: B13773989
M. Wt: 901.1 g/mol
InChI Key: AJKQJXQTTWNOSQ-UHFFFAOYSA-N
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Description

2,3,5,6-tetrakis(3,6-dimethylcarbazol-9-yl)-1,4-dicyanobenzene, commonly known as 4CzTPN-Me, is a thermally activated delayed fluorescence (TADF) material. It is a methylated derivative of 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN) and belongs to the family of carbazolyl dicyanobenzene derivatives. This compound is known for its unique charge transfer characteristics and sterically hindered structure due to the four bulky electron-donating carbazolyl groups .

Preparation Methods

The synthesis of 4CzTPN-Me involves the methylation of 4CzTPN. The synthetic route typically includes the following steps:

Industrial production methods often employ sublimation techniques to achieve ultra-pure grade chemicals. Sublimation helps in obtaining high-purity materials by converting the solid directly into vapor and then condensing it back to solid form .

Chemical Reactions Analysis

4CzTPN-Me undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4CzTPN-Me has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4CzTPN-Me involves its ability to undergo thermally activated delayed fluorescence. The compound’s unique structure allows for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state at room temperature. This process harnesses both singlet and triplet excitons for light emission through fluorescence decay channels, leading to high fluorescence efficiency .

Properties

Molecular Formula

C64H48N6

Molecular Weight

901.1 g/mol

IUPAC Name

2,3,5,6-tetrakis(3,6-dimethylcarbazol-9-yl)benzene-1,4-dicarbonitrile

InChI

InChI=1S/C64H48N6/c1-35-9-17-53-43(25-35)44-26-36(2)10-18-54(44)67(53)61-51(33-65)63(69-57-21-13-39(5)29-47(57)48-30-40(6)14-22-58(48)69)64(70-59-23-15-41(7)31-49(59)50-32-42(8)16-24-60(50)70)52(34-66)62(61)68-55-19-11-37(3)27-45(55)46-28-38(4)12-20-56(46)68/h9-32H,1-8H3

InChI Key

AJKQJXQTTWNOSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=C(C(=C(C(=C4N5C6=C(C=C(C=C6)C)C7=C5C=CC(=C7)C)C#N)N8C9=C(C=C(C=C9)C)C1=C8C=CC(=C1)C)N1C2=C(C=C(C=C2)C)C2=C1C=CC(=C2)C)C#N

Origin of Product

United States

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